N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a unique structure that combines an azetidine ring with a pyridazine moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzoyl chloride with azetidine-3-amine to form the intermediate N-[1-(2-ethoxybenzoyl)azetidin-3-yl]amine. This intermediate is then reacted with pyridazine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(2-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine
Uniqueness
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine stands out due to its ethoxybenzoyl group, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular stability.
Biological Activity
N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridazine have been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis. A study demonstrated that certain pyridazine derivatives inhibited human umbilical vein endothelial cells with IC50 values in the low nanomolar range, suggesting potent anti-angiogenic properties .
2. Antimicrobial Activity
In vitro studies have revealed that azetidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings .
Case Study 1: Anticancer Activity
A study involving a series of pyridazine derivatives, including this compound, assessed their effects on cancer cell lines. The results indicated that these compounds significantly reduced cell viability in A549 lung cancer cells, with a notable IC50 value of approximately 0.30 µM for the most active derivative. This suggests a strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (minimum inhibitory concentration) of 16 µg/mL against S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Data Tables
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)16(21)20-10-12(11-20)18-15-8-5-9-17-19-15/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZKLWIIHWCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.